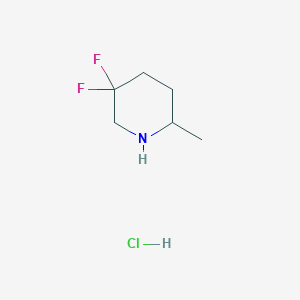

5,5-Difluoro-2-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

5,5-difluoro-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5-2-3-6(7,8)4-9-5;/h5,9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKLHBQIJVQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-methylpiperidine hydrochloride typically involves the fluorination of 2-methylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions on the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the corresponding amines .

Scientific Research Applications

5,5-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula . It features a piperidine ring, which is a hydrogenated pyridine ring, with two fluorine atoms at the 5th position and a methyl group at the 2nd position, and is in hydrochloride form .

Structural Information

The compound's structure includes a piperidine ring with specific substitutions :

- Molecular Formula:

- SMILES Notation: CC1CCC(CN1)(F)F

- InChI: InChI=1S/C6H11F2N/c1-5-2-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3

- InChIKey: OEHYRIXXINTFQA-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for different adducts of 5,5-difluoro-2-methylpiperidine are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 136.09323 | 129.8 |

| $$M+Na]+ | 158.07517 | 139.1 |

| $$M+NH4]+ | 153.11977 | 138.6 |

| $$M+K]+ | 174.04911 | 131.6 |

| $$M-H]- | 134.07867 | 128.2 |

| $$M+Na-2H]- | 156.06062 | 135.0 |

| $$M]+ | 135.08540 | 130.5 |

| $$M]- | 135.08650 | 130.5 |

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

- Pharmaceutical Intermediate: Piperidine derivatives, in general, are relevant to pharmaceutical compositions .

- Synthetic Processes: It can be used as a synthetic intermediate in the preparation of other compounds .

- NR2B NMDA Receptor Antagonists: 3,3-difluoro-piperidine derivatives have potential as NR2B NMDA receptor antagonists .

Related Research

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure: Contains a diphenylmethoxy substituent at the 4-position of the piperidine ring, with a molecular weight of 303.83 g/mol (C₁₈H₂₁NO·HCl) .

- Key Differences :

- The bulky diphenylmethoxy group increases steric hindrance, reducing reactivity compared to the smaller methyl and fluorine groups in 5,5-difluoro-2-methylpiperidine hydrochloride.

- Higher molecular weight (303.83 vs. ~179.62 g/mol) suggests lower solubility in polar solvents.

- Regulatory Status : Classified under stringent safety protocols due to undefined toxicity profiles .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure: A linear diaminopentanamide derivative with two amine groups and a dihydrochloride salt (C₅H₁₃N₃O·(HCl)₂) .

- Key Differences: Lacks the cyclic piperidine structure, leading to distinct conformational flexibility and hydrogen-bonding capabilities. Toxicity: Limited toxicological data available; precautionary measures include avoiding inhalation and skin contact .

2',2'-Difluorodeoxycytidine (dFdC)

- Structure : A fluorinated deoxycytidine analogue with two fluorine atoms on the sugar moiety, used as an antimetabolite in chemotherapy .

- Key Differences: Mechanism of Action: dFdC inhibits DNA synthesis by incorporating its triphosphate metabolite (dFdCTP) into DNA, causing chain termination. In contrast, this compound lacks direct DNA-intercalating properties . Pharmacokinetics: dFdCTP has a prolonged intracellular half-life (t₁/₂β >16 h) compared to non-nucleoside piperidine derivatives .

Physicochemical and Pharmacological Properties

| Property | 5,5-Difluoro-2-methylpiperidine HCl | 4-(Diphenylmethoxy)piperidine HCl | (2S)-2,5-Diaminopentanamide Dihydrochloride | dFdC |

|---|---|---|---|---|

| Molecular Weight | ~179.62 | 303.83 | 231.11 | 299.21 (dFdC free base) |

| Solubility | High (due to HCl salt) | Moderate (bulky substituents) | High (polar groups) | Moderate |

| Mechanistic Role | Building block for drug design | Enzyme inhibition/modulation | Peptide synthesis intermediate | DNA synthesis inhibitor |

| Toxicity | Not fully characterized | Undefined | Limited data | High (myelosuppression) |

Metabolic and Toxicological Comparisons

- Fluorinated vs. Non-Fluorinated Piperidines: The fluorine atoms in this compound enhance metabolic stability by resisting cytochrome P450 oxidation, a feature absent in non-fluorinated analogs like 4-(diphenylmethoxy)piperidine hydrochloride . Fluorination increases lipophilicity (logP ~1.2 vs. ~2.5 for non-fluorinated analogs), influencing blood-brain barrier penetration .

Biological Activity

5,5-Difluoro-2-methylpiperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, pharmacological properties, and implications in therapeutic applications based on recent research findings.

This compound is characterized by its unique fluorinated piperidine structure. The presence of fluorine atoms significantly influences the compound's physicochemical properties, including lipophilicity and ability to cross the blood-brain barrier (BBB) .

The compound exhibits biological activity primarily through its interaction with various protein kinases. It has been identified as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor progression. The ability to penetrate the BBB enhances its therapeutic potential in treating central nervous system (CNS) disorders and cancers that metastasize to the brain .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those associated with breast and brain cancers. The compound's IC50 values reflect its potency in suppressing cell growth, with reported values in the nanomolar range .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with low efflux rates indicating reduced susceptibility to drug resistance mechanisms commonly associated with P-glycoprotein substrates . Toxicity assessments reveal that it maintains a favorable safety profile, making it a promising candidate for further development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Brain Metastasis : A study demonstrated that the compound effectively inhibited tumor growth in an intracranial model of cancer. The combination of VEGFR2 inhibition with other targeted therapies showed enhanced efficacy against brain metastases .

- Neurodegenerative Diseases : Research focusing on neurodegenerative diseases has suggested that this compound may offer protective effects against neuronal damage by modulating protein kinase activity involved in cellular signaling pathways .

Data Summary

| Property | Value |

|---|---|

| Chemical Structure | 5,5-Difluoro-2-methylpiperidine |

| IC50 (Cancer Cell Lines) | Nanomolar range |

| Mechanism of Action | VEGFR2 Inhibition |

| BBB Penetration | Yes |

| Toxicity Profile | Favorable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-Difluoro-2-methylpiperidine hydrochloride?

- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor. For example, nucleophilic substitution or cyclization reactions can introduce fluorine atoms at the 5,5-positions. A common approach is the use of difluorinating agents (e.g., DAST or Deoxo-Fluor) on ketone or alcohol intermediates. The methyl group at position 2 is often introduced via alkylation or reductive amination. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol .

Q. How should structural characterization be performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm fluorine positions and methyl group integration.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): For absolute configuration determination.

- Elemental analysis : To validate purity and stoichiometry of the hydrochloride salt .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.

- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hygroscopic degradation.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction path searches : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation.

- Solvent selection : COSMO-RS simulations optimize solvent polarity for fluorination steps.

- Machine learning : Train models on fluorinated piperidine datasets to predict reaction yields and side products .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

- Methodological Answer :

- Controlled reproducibility : Standardize solvent systems (e.g., DMSO for solubility assays) and heating rates (e.g., 1°C/min for DSC melting points).

- Cross-validation : Compare data across multiple analytical platforms (e.g., HPLC purity vs. -NMR integration) to identify outliers.

- Meta-analysis : Review historical datasets from PubChem or pharmaceutical impurity standards to identify consensus values .

Q. What analytical techniques are recommended for resolving purity discrepancies in fluorinated piperidine hydrochlorides?

- Methodological Answer :

- HPLC-MS : Use a C18 column with trifluoroacetic acid (TFA) in the mobile phase to separate polar impurities.

- Ion chromatography : Detect chloride counterion stoichiometry.

- Karl Fischer titration : Quantify residual moisture, which may affect hydrochloride stability .

Q. How does fluorination at the 5,5-positions influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine atoms increase ring rigidity and metabolic stability, enhancing bioavailability.

- Hydrogen bonding : Fluorine’s electronegativity alters binding affinity in enzyme assays (e.g., kinase inhibition studies).

- Comparative studies : Synthesize non-fluorinated analogs to isolate fluorine-specific effects in biological assays .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| -NMR | δ ~ -120 to -150 ppm (CF groups) | Two equivalent fluorine signals |

| HRMS | m/z = [M+H] (calc. 193.1 g/mol) | Exact mass match within 3 ppm error |

| Elemental Analysis | %C, %H, %N, %Cl | ±0.4% deviation from theoretical values |

Table 2 : Computational Tools for Reaction Optimization

| Tool | Application | Reference Code/Software |

|---|---|---|

| Gaussian 16 | Transition state DFT calculations | |

| COSMOtherm | Solvent polarity prediction | |

| RDKit | Machine learning for yield prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.